Hypofluorous acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hypofluorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FHO/c1-2/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYSYJUIMQTRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HOF, FHO | |
| Record name | hypofluorous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hypofluorous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896951 | |
| Record name | Hypofluorous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.006 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14034-79-8 | |
| Record name | Hypofluorous acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hypofluorous acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hypofluorous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hypofluorous Acid
Gas-Phase Synthesis and Isolation Techniques
The intrinsic instability of hypofluorous acid, particularly in its neat form, has driven the development of gas-phase synthesis and isolation methods that allow for its controlled generation and immediate use or condensation at low temperatures.
Low-Temperature Fluorination of Water
The direct fluorination of water is a fundamental method for producing this compound. This process involves passing fluorine gas over ice at reduced temperatures. A key technique involves flowing fluorine gas (F₂) over ice at -40 °C. wikipedia.org The resulting this compound gas is then rapidly collected and condensed to prevent decomposition. wikipedia.org The reaction is represented by the following equation:
F₂ + H₂O → HOF + HF wikipedia.org
This method allows for the isolation of pure HOF, which has been characterized in the solid phase by X-ray crystallography. wikipedia.org In the solid state, HOF exists as a bent molecule with an O-H···O chain structure. wikipedia.org The bond angle is approximately 101°, with O-F and O-H bond lengths of 144.2 and 96.4 picometers, respectively. wikipedia.org In the gas phase, the H-O-F bond angle is slightly narrower at 97.2°. wikipedia.org
It is crucial to manage the reaction conditions, as neat liquid HOF can be explosive at temperatures above -40°C. google.com The reaction of fluorine with water can also produce other byproducts, including oxygen difluoride, hydrogen peroxide, ozone, and oxygen, making controlled conditions paramount. wikipedia.org
Photolytic Generation Methods
Photolytic methods offer an alternative route for the synthesis of this compound, often in a matrix isolation setup to study the molecule's properties. The first credible synthesis of HOF involved the photolysis of a mixture of fluorine (F₂) and water (H₂O) in a solid nitrogen matrix at very low temperatures (14–20 K). nih.gov Raising the temperature or pressure under these conditions leads to rapid decomposition. nih.gov
More recent studies have utilized photolytic techniques in flow reactors to generate sulfuric acid, which involves the photolysis of nitrous acid (HONO) to produce hydroxyl radicals (OH). copernicus.orgcopernicus.org While not a direct synthesis of HOF, these photolytic systems demonstrate the principle of generating highly reactive species in a controlled manner for subsequent reactions. copernicus.orgcopernicus.org
Solution-Phase Generation and Stabilization Strategies
Given the challenges of handling gaseous HOF, solution-phase generation methods, particularly those that produce a stabilized form of the acid, are highly valuable for synthetic applications.
In-Situ Generation via Fluorine-Water-Acetonitrile Systems (Rozen's Reagent)
A significant breakthrough in the practical application of this compound was the development of "Rozen's reagent," a solution of HOF in a mixture of acetonitrile (B52724) and water. wikipedia.orgresearchgate.net This reagent is generated in-situ by bubbling a dilute mixture of fluorine gas (typically 10% in nitrogen) through an aqueous acetonitrile solution. researchgate.netccu.edu.tw
The resulting HOF·CH₃CN complex is significantly more stable than neat HOF, with a half-life of several hours at room temperature, making it a convenient and powerful oxygen transfer agent. google.comccu.edu.tw The complex is a 1:1 hydrogen-bridged entity where the HOF proton is likely bonded to the nitrogen atom of the nitrile. nih.gov The formation of this complex is an equilibrium reaction with an enthalpy of formation of -14.3 ± 0.5 kJ mol⁻¹. nih.gov
Rozen's reagent is highly effective for a wide range of oxidation reactions, including the epoxidation of olefins, the conversion of amines to nitro compounds, and the oxidation of sulfides to sulfones. google.comresearchgate.net The oxygen atom in the HOF·CH₃CN complex is highly electrophilic due to its bond with the more electronegative fluorine atom, enabling it to oxidize substrates that are resistant to other oxidizing agents. nih.govresearchgate.net
| Reagent Composition | Generation Method | Stability | Key Application |
| HOF·CH₃CN (Rozen's Reagent) | Bubbling 10% F₂ in N₂ through aqueous acetonitrile | Half-life of several hours at room temperature google.comccu.edu.tw | Electrophilic oxygen transfer researchgate.netmdpi.com |
Microreactor Technologies for Continuous this compound Synthesis
The use of microreactors offers a safer and more efficient method for the continuous synthesis of the HOF·acetonitrile complex. google.com Due to the high surface-area-to-volume ratio in microreactors, heat and mass transfer are significantly enhanced, allowing for precise temperature control and minimizing the risks associated with handling explosive intermediates. google.comresearchgate.netnih.gov
In a typical microreactor setup, dilute fluorine gas and an acetonitrile/water mixture are fed through separate conduits into a microchannel. google.com The HOF·acetonitrile complex is generated continuously and can be immediately reacted with a substrate that is introduced through another channel. google.com This "point-of-use" generation minimizes the inventory of the hazardous reagent and improves process efficiency. google.comresearchgate.net The precise control over reagent feed and residence time allows for optimization of reaction yields. google.com
| Technology | Advantages | Typical Setup |
| Microreactor | Enhanced safety, precise temperature control, improved efficiency, continuous production google.comnih.gov | Separate inlets for fluorine gas and acetonitrile/water mixture, with an optional third inlet for the substrate google.com |
Stabilization of this compound Complexes
The stability of this compound is greatly enhanced through the formation of complexes, most notably with acetonitrile. nih.govccu.edu.tw Theoretical calculations have shown that the hydrogen bond in the HOF·CH₃CN complex not only stabilizes the reagent but also significantly lowers the activation barrier for reactions like epoxidation. nih.gov The charge distribution in the complex gives the HOF moiety a significant HO⁺F⁻ character, which is key to its reactivity. nih.gov
Theoretical and Computational Chemistry Studies of Hypofluorous Acid
Ab Initio and Density Functional Theory (DFT) Investigations
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of highly reactive and unstable molecules like hypofluorous acid (HOF). Through the application of first-principles quantum mechanical methods, researchers can elucidate characteristics that are challenging to measure experimentally.
Electronic Structure Elucidation
Ab initio and Density Functional Theory (DFT) calculations have been instrumental in describing the electronic nature of this compound. High-level coupled-cluster calculations have been used to probe the properties of its triplet excited states. acs.org These studies predict that HOF possesses a bound lowest triplet excited state, which is a key aspect of its electronic configuration. acs.org The significant electronegativity of the fluorine atom heavily influences the electronic distribution, polarizing the O–H bond to a greater extent than in other hypohalous acids like HOCl or HOBr.
Further computational studies focusing on electric properties have been conducted using methods such as coupled-cluster theory with single, double, and perturbatively linked triple excitations (CCSD(T)). researchgate.net These calculations reveal very large electron correlation effects, particularly for the hyperpolarizability, which is a measure of how the electron cloud is distorted by an external electric field. researchgate.net Such investigations provide a detailed picture of the molecule's response to electric fields and its charge distribution. researchgate.net
Molecular Geometry and Conformation Analysis
As a simple triatomic molecule, this compound has a single, bent equilibrium structure rather than a complex conformational space. whiterose.ac.ukresearchgate.net Computational methods have been employed to determine its precise molecular geometry. The geometry has been optimized using various levels of theory, including Møller-Plesset perturbation theory (MP2) and DFT methods like B3LYP. arxiv.orgacs.org These calculations provide key structural parameters such as bond lengths and bond angles. Theoretical studies highlight that HOF possesses a shorter O–F bond and a narrower H-O-F bond angle compared to other hypohalous acids, a direct consequence of fluorine's high electronegativity.
| Parameter | Value | Method/Source |
|---|---|---|
| O-F Bond Length | 1.442 Å | Experimental (Referenced in Theoretical Studies) |
| O-H Bond Length | 0.966 Å | Experimental (Referenced in Theoretical Studies) |
| H-O-F Bond Angle | 97.2° | Experimental (Referenced in Theoretical Studies) |
Energetics and Dissociation Pathways
Ab initio molecular orbital studies have been crucial for refining the thermochemical data of HOF. The G1 method, a composite ab initio approach, was used to study the dissociation energy of HOF. osti.gov This theoretical work led to a reevaluation of previously accepted experimental values, establishing a more accurate heat of formation (ΔH°f0) of -19.9 kcal/mol for gaseous HOF. osti.gov This corresponds to a dissociation energy, D₀(HO–F), of 47.5 kcal/mol. osti.gov
Computational studies on the dissociation of similar small molecules, like carbonic acid, show that the process is often triggered by intramolecular proton transfer, leading to the formation of more stable products. aip.org For HOF, the primary dissociation pathway involves the cleavage of the weaker HO-F bond. osti.gov The energy required for this process is a key determinant of the molecule's thermal stability. rsc.org
Quantum Chemical Modeling of Reactivity
Quantum chemical modeling has provided profound insights into the reaction mechanisms of this compound, particularly its powerful oxidizing capabilities. These simulations explain the high efficiency of HOF in reactions like the hydroxylation of alkanes and the epoxidation of alkenes.
Reaction Mechanism Simulations for Oxygen Transfer
Quantum chemical investigations have shown that HOF's effectiveness as an oxygen transfer agent is due to a unique "self-catalysis" mechanism. researchgate.netresearchgate.net Simulations of the hydroxylation of alkanes revealed that while a single HOF molecule can form a van der Waals complex with a substrate, this complex is reluctant to proceed to oxidation. acs.org The decisive step involves the addition of a second HOF molecule, which forms a cyclic complex with the substrate and the first HOF molecule. acs.org
In this arrangement, the oxidizing HOF molecule transfers its oxygen atom to the substrate, while the second HOF molecule acts as a catalyst by stabilizing the transition state through hydrogen bonding. researchgate.netresearchgate.net This catalytic HOF molecule is released along with the formation of hydrogen fluoride (B91410) (HF) as a byproduct. acs.org This mechanism, where HOF acts as its own catalyst, is more feasible and decisive than catalysis by the product molecule (HF), especially in the early stages of the reaction. researchgate.netacs.org
Transition State Analysis and Activation Energy Calculations
The transition state is the highest energy point on a reaction pathway, and its energy determines the activation energy (Ea) of the reaction. pathwaystochemistry.comsavemyexams.com For HOF's oxygen transfer reactions, computational studies have calculated these activation energies, confirming the efficiency of the self-catalysis mechanism by showing it significantly lowers the reaction barrier. researchgate.net
For the hydroxylation of alkanes, DFT (B3LYP) calculations have quantified the activation barriers. researchgate.netresearchgate.net The barriers were found to decrease as the coordination of the target carbon atom increases (i.e., tertiary C-H bonds are more reactive than primary C-H bonds), which is consistent with experimental observations. researchgate.net The transition state involves the partial breaking of the O-F bond in the oxidizing HOF molecule and the partial formation of C-O and H-F bonds, stabilized by the second HOF molecule. researchgate.netacs.org
| Substrate | Target C-H Bond | Activation Energy (kcal/mol) |
|---|---|---|
| Methane | Primary | 22.5 |
| Ethane | Primary | 14.5 |
| Propane | Terminal | 13.9 |
| Propane | Central | 9.0 |
| 2-Methylpropane | Tertiary | 6.4 |
Solvation Effects in Computational Models
In computational chemistry, accurately modeling the influence of a solvent on the properties of a solute, such as this compound (HOF), is critical for understanding its behavior in solution. Solvation models are broadly categorized into explicit and implicit models. pitt.edu
Explicit solvation models treat individual solvent molecules quantum mechanically, which allows for a detailed description of short-range interactions like hydrogen bonding and mutual polarization between the solute and solvent. nih.gov However, this approach is computationally intensive, limiting its application to relatively small systems. pitt.edunih.gov
Implicit solvation models represent the solvent as a continuous medium with a specific dielectric constant, offering a more computationally efficient alternative. pitt.edunih.gov These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to approximate the effects of the bulk solvent. nih.govfaccts.de The Conductor-like Polarizable Continuum Model (C-PCM) is a notable variant where the solute is placed in a molecular-shaped cavity, and the solvent's reaction field is described by apparent polarization charges on the cavity's surface. faccts.de
While implicit models are computationally cheaper, they may not accurately capture specific local interactions. acs.org For instance, they often fail to fully account for the nuances of hydrogen bonding. acs.org Studies have shown that for charged species or mixed solvents, implicit models alone can be insufficient, and a hybrid approach that includes the inner solvation shell explicitly is necessary for accurate predictions. pitt.edu The choice of the cavity size in implicit models is a critical parameter, as small variations can lead to significant differences in calculated solvation energies. acs.org
Researchers often employ a combination of explicit and implicit models to balance accuracy and computational cost. For example, a quantum mechanical cluster model can be used to treat the solute and immediately surrounding solvent molecules, while the bulk solvent is represented by a continuum model. nih.gov This hybrid approach has been shown to improve predictions of spectroscopic properties. nih.gov
Vibrational Spectroscopy through Computational Methods
Computational methods are indispensable for interpreting and predicting the vibrational spectra of molecules like this compound. uzh.ch The two primary approaches for simulating vibrational spectra are the static approach and the dynamic approach. uzh.ch
The static approach , often based on the harmonic approximation, calculates vibrational frequencies from the second derivatives of the energy with respect to atomic displacements at an optimized, 0 K geometry. uzh.chrsc.org While computationally efficient, this method is limited to fundamental transitions and does not account for anharmonic effects, overtones, or combination bands. rsc.orgacs.org
The dynamic approach , utilizing first-principles molecular dynamics (FPMD), explicitly simulates the vibrational motion of atoms at a finite temperature. uzh.ch This method provides a more realistic description by sampling the potential energy surface and naturally including anharmonicity and intermolecular interactions. uzh.ch Vibrational spectra, such as infrared (IR) and Raman, can be derived from the Fourier transform of the time correlation function of the dipole moment and polarizability, respectively. acs.org
Anharmonic Force Field Calculations
To move beyond the limitations of the harmonic approximation, anharmonic force field calculations are employed. rsc.org These calculations consider higher-order terms (cubic and quartic) in the potential energy expansion, providing a more accurate description of the molecular vibrations. acs.orgaip.org
For this compound, ab initio calculations at high levels of theory, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), have been used to determine its anharmonic force field. acs.orgaip.org These calculations have been instrumental in refining the equilibrium structure and predicting spectroscopic constants. aip.orgaip.org By combining theoretical calculations with available experimental data, researchers have developed empirical anharmonic force fields that provide a good fit to high-resolution experimental spectra. aip.org In some cases, discrepancies between high-level ab initio calculations and experimental results for certain rotation-vibration coupling constants and force constants have suggested a need for re-examining the experimental data. acs.org
The calculation of anharmonic force fields can be computationally demanding. arxiv.org Density Functional Theory (DFT) has emerged as a cost-effective alternative for obtaining anharmonic properties, although careful consideration of the functional, basis set, and integration grid is necessary to achieve reliable results. arxiv.org
Prediction of Spectroscopic Signatures
Computational methods allow for the prediction of various spectroscopic signatures of this compound, which are crucial for its identification and characterization. These predictions are derived from the calculated molecular properties.
Infrared (IR) intensities are calculated from the derivatives of the electric dipole moment with respect to the vibrational normal modes. uzh.ch Raman intensities are similarly obtained from the derivatives of the electric dipole-electric dipole polarizability. uzh.ch Advanced computational approaches can also predict more complex spectroscopic phenomena, such as vibrational circular dichroism. uzh.ch
For this compound, theoretical calculations have been used to predict fundamental vibrational frequencies, isotopic frequency shifts, and infrared band intensities. aip.org These predictions are then compared with experimental spectra to validate the theoretical models and aid in the assignment of spectral features. aip.org For instance, theoretical calculations have helped to clarify the assignment of certain bands in the spectrum of deuterated this compound (DOF). aip.org The accurate prediction of spectroscopic signatures is highly dependent on the quality of the underlying electronic structure calculation and the level of theory used. aip.org
Electric Polarizability and Hyperpolarizability Calculations
The electric polarizability (α) and hyperpolarizability (β, γ, etc.) describe the response of a molecule's electron cloud to an external electric field. q-chem.com These properties are fundamental to understanding a molecule's interaction with light and are essential for predicting non-linear optical phenomena. aip.org
For this compound, high-level ab initio calculations, such as CCSD(T), have been performed to determine its electric dipole moment, polarizability, and first and second hyperpolarizabilities. researchgate.net These calculations often employ purpose-oriented basis sets to achieve high accuracy. researchgate.net The finite-field method is a common approach where the molecular properties are calculated as derivatives of the energy with respect to the strength of an applied electric field. q-chem.comresearchgate.net
The calculated values for the isotropic and anisotropic components of these tensors provide detailed insight into the electronic structure of HOF. researchgate.net The table below presents theoretically calculated values for the electric properties of this compound.
Table 1: Calculated Electric Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.
| Property | Symbol | CCSD(T) Value | SCF Value | Units |
|---|---|---|---|---|
| Dipole Moment | μ | 0.7374 | 0.8503 | ea₀ |
| Mean Polarizability | ᾱ | 11.77 | 11.22 | e²a₀²Eₕ⁻¹ |
| Polarizability Anisotropy | Δα | 5.95 | 8.50 | e²a₀²Eₕ⁻¹ |
| Mean First Hyperpolarizability | β̄ | -13.8 | -16.5 | e³a₀³Eₕ⁻² |
| Mean Second Hyperpolarizability | γ̄ | 1099 | 620 | e⁴a₀⁴Eₕ⁻³ |
Data sourced from high-level ab initio calculations. researchgate.net
Mechanistic and Kinetic Investigations of Hypofluorous Acid Reactions
Elucidating Reaction Pathways for Hypofluorous Acid-Mediated Oxidations
The oxidation of various organic molecules by this compound, often referred to as Rozen oxidation, has been the subject of extensive theoretical and experimental studies. acs.orgacs.org These investigations have shed light on the intricate mechanisms that underpin the remarkable oxidizing power of HOF.
Role of Hydrogen Bonding in Catalysis
A critical aspect of HOF-mediated oxidations is the catalytic role of hydrogen bonding. acs.orgacs.org While van der Waals complexes between HOF and a substrate molecule can form, these are often reluctant to proceed to oxidation. acs.org The key to the reaction's facility lies in the involvement of a second HOF molecule. acs.orgacs.org This additional molecule forms a cyclic complex with the substrate and the primary HOF molecule, a process that significantly lowers the activation energy for the oxidation. acs.orgacs.org This catalytic effect is a defining feature of these reactions, where one HOF molecule is consumed in the oxidation, and another is released. acs.orgacs.org The superiority of HOF in this catalytic role is highlighted by the fact that substituting the second HOF molecule with a water molecule is less effective. acs.org It has been suggested that the hydrogen fluoride (B91410) (HF) molecule, a byproduct of the oxidation, can also catalytically influence the interaction between the substrate and HOF, particularly in the early stages of the reaction. acs.orgacs.org
The importance of hydrogen bonding in catalysis is a broader chemical principle. mdpi.comnih.gov Hydrogen bonds can stabilize transition states and intermediates, thereby lowering the energy barrier for a reaction to occur. mdpi.comaip.org In enzymatic systems, for example, hydrogen bonds are crucial for orienting substrates and facilitating proton transfer. mdpi.comnih.gov The catalytic activity observed in HOF reactions, where a second HOF molecule facilitates the oxidation, is a clear example of this principle at play in a non-enzymatic system. acs.orgacs.org
Involvement of Electrophilic Oxygen Species (HO+)
The exceptional oxidizing capability of this compound is attributed to the presence of a highly electrophilic oxygen atom. nih.govmdpi.com Unlike other hypohalous acids where the halogen atom carries a partial positive charge, in HOF, the oxygen atom has a formal oxidation state of 0, making it a potent electrophile. wikipedia.org The complex of this compound with acetonitrile (B52724) (HOF•CH3CN), often called Rozen's reagent, is particularly effective as it is considered to possess a truly electrophilic oxygen. nih.govmdpi.comresearchgate.net This allows it to transfer an oxygen atom to a wide variety of molecules, including those with electron-deficient sites that are resistant to oxidation by other reagents. nih.govmdpi.com
The involvement of a hydroxyl cation (HO+) or a species with significant HO+ character in the oxidation step has been proposed. acs.orgacs.org This electrophilic oxygen is capable of reacting with a range of functional groups. For instance, it can epoxidize double bonds, even in electron-depleted olefins, and can substitute deactivated tertiary C-H bonds with full retention of configuration. nih.govmdpi.com It also readily oxidizes nitrogen-containing compounds like azides and amines to nitro compounds, and sulfur-containing molecules to their corresponding sulfones. nih.govmdpi.com
Autocatalytic Effects in Specific Reaction Systems
Autocatalysis, where a reaction product acts as a catalyst for the same reaction, has been observed in certain HOF-mediated oxidations. researchgate.net The oxidation process itself generates hydrogen fluoride (HF). It has been proposed that the high efficiency of some HOF reactions can be explained by self-catalysis, where the oxidizing HOF molecule transfers the oxygen atom to the substrate, accompanied by the formation of HF, while a second HOF molecule stabilizes the oxidizing HOF through hydrogen bonding. researchgate.net This concept of autocatalysis is a known phenomenon in various chemical systems, leading to complex behaviors such as oscillating reactions and the propagation of reaction fronts. aip.orgulb.ac.bepdx.eduum.edu.mt In the context of HOF, the newly formed HF can participate in the hydrogen-bonding network, further influencing the reaction's progress. acs.org
Kinetic Rate Law Determination and Analysis
The study of reaction kinetics provides quantitative insight into the factors that govern the speed of a chemical transformation. Understanding the rate law and the influence of various parameters is essential for controlling and optimizing reactions involving this compound.
Experimental Kinetics of this compound Decomposition
Factors Influencing Reaction Rates: Concentration, Temperature, and Solvent
The rate of chemical reactions, including those involving this compound, is influenced by several key factors. consensus.appsavemyexams.comlibretexts.org
Concentration: Generally, increasing the concentration of reactants leads to a higher reaction rate. savemyexams.comlibretexts.org This is because a higher concentration results in more frequent collisions between reacting particles, increasing the likelihood of a successful reaction. savemyexams.com The precise relationship between concentration and rate is defined by the reaction's rate law. purdue.edupressbooks.pub For HOF-mediated oxidations, the concentration of both the substrate and HOF would be critical parameters.
Temperature: An increase in temperature almost universally increases the rate of a chemical reaction. savemyexams.comsolubilityofthings.com Higher temperatures lead to reactant molecules having greater kinetic energy, resulting in more frequent and more energetic collisions. savemyexams.comslideshare.net This increases the proportion of molecules that possess the necessary activation energy to react. slideshare.net
Solvent: The solvent in which a reaction is conducted can have a significant impact on the reaction rate. consensus.applibretexts.org The polarity and viscosity of the solvent can influence the stability of reactants and transition states. libretexts.org In the case of this compound, reactions are often carried out in acetonitrile. acs.orgacs.orgnih.govmdpi.com The acetonitrile is not merely an inert medium; it forms a complex with HOF (HOF•CH3CN), which is a highly potent oxidizing agent. nih.govmdpi.com The role of the solvent is further highlighted by continuum models used in theoretical studies to understand its effect on the reaction. acs.orgacs.org
The following table summarizes the general effects of these factors on reaction rates:
| Factor | Effect on Reaction Rate | Rationale |
|---|---|---|
| Concentration | Increasing concentration generally increases the rate. savemyexams.comlibretexts.org | Higher frequency of collisions between reactant molecules. savemyexams.com |
| Temperature | Increasing temperature increases the rate. savemyexams.comsolubilityofthings.com | Molecules have higher kinetic energy, leading to more frequent and energetic collisions. savemyexams.comslideshare.net |
| Solvent | Can increase or decrease the rate depending on the reaction mechanism. consensus.applibretexts.org | Affects the stability of reactants and the transition state; can directly participate in the reaction (e.g., HOF•CH3CN complex). acs.orgnih.govmdpi.comlibretexts.org |
Compound Names
Comparative Mechanistic Studies with Other Hypohalous Acids
The chemistry of this compound (HOF) presents a significant departure from its heavier analogues—hypochlorous acid (HOCl), hypobromous acid (HOBr), and hypoiodous acid (HOI). accessscience.com These differences are rooted in the unique electronic structure of HOF and manifest in distinct reaction mechanisms and kinetic profiles.
A primary distinction lies in the formal oxidation state of the atoms. In HOF, the highly electronegative fluorine atom polarizes the molecule, resulting in an oxidation state of 0 for oxygen and -1 for fluorine. wikipedia.orgquora.com This is in stark contrast to HOCl, HOBr, and HOI, where the halogen atom carries a +1 oxidation state, and oxygen maintains its more common -2 state. wikipedia.org Consequently, the oxygen atom is the principal oxidizing center in HOF, whereas the halogen atom is the electrophilic and oxidizing site in the other hypohalous acids. wikipedia.org This fundamental difference dictates their reactivity; for instance, the reduction of HOF yields fluoride and reduces the oxygen atom, while the reduction of other HOX compounds typically yields the elemental halogen. wikipedia.org
Theoretical and computational studies have provided significant insights into the comparative properties of the hypohalous acid series. High-level calculations have determined key thermochemical data that govern their reactivity. acs.org While the gas-phase acidities of the hypohalous acids are relatively close to one another, HOF is noted to be a slightly stronger acid than hydrofluoric acid (HF). acs.org Conversely, HOCl, HOBr, and HOI are weaker acids than their corresponding hydrohalic acids (HCl, HBr, HI). acs.org The trend in acidity generally follows the electronegativity of the halogen. doubtnut.com
Table 1: Comparative Thermochemical Properties of Hypohalous Acids (HOX) at 298 K
| Property | HOF | HOCl | HOBr | HOI |
|---|---|---|---|---|
| Heat of Formation (ΔHf°) (kJ/mol) acs.org | -88.3 | -76.0 | -58.3 | -48.9 |
| Gas-Phase Acidity (ΔHacid) (kJ/mol) acs.org | 1507.9 | 1490.0 | 1490.6 | 1487.0 |
| Ionization Energy (eV) acs.org | 12.71 | 10.91 | 10.53 | 9.89 |
| Proton Affinity at Oxygen (kJ/mol) acs.org | 565.9 | 641.9 | 678.0 | 724.7 |
Data sourced from high-level G2 level of theory calculations.
Mechanistic investigations reveal further distinctions. In the oxidation of organic substrates, HOF has been shown to operate via a unique catalytic mechanism where a second molecule of HOF facilitates the reaction by forming a cyclic complex, thereby lowering the activation energy. nih.gov This H-bond-assisted catalysis appears to be a distinctive feature of HOF's reactivity. nih.gov In electrophilic additions to olefins, computational studies indicate that HOF can react directly with an achievable energy barrier. mdpi.com For HOCl, however, the energy barrier for direct addition is prohibitively high, suggesting that in aqueous solutions, dichlorine monoxide (Cl₂O) and molecular chlorine (Cl₂) are the more likely active electrophiles. mdpi.com Furthermore, the interaction of HOCl with a double bond preferentially forms an oxonium ion intermediate, rather than the traditionally assumed chloronium ion. mdpi.com
The nature of non-covalent interactions also differs across the series. Theoretical studies of hypohalous acid-water dimers show that for all members, forming a hydrogen bond (where the HOX molecule is the hydrogen bond donor, e.g., X-O-H···OH₂) is more energetically favorable than forming a halogen bond (HOX···OH₂). rsc.org The stability of these hydrogen-bonded complexes decreases as the halogen becomes larger (F > Cl > Br). rsc.org Conversely, the strength of the halogen bond increases with the size of the halogen atom (Br > Cl). rsc.org Notably, a stable halogen-bonded dimer between HOF and water (HOF···OH₂) was not found, which is attributed to fluorine's high electronegativity preventing the formation of a significant positive region (a sigma hole) on the atom. rsc.org
Table 2: Calculated Interaction and Dissociation Energies of Hypohalous Acid-Water Dimers (kcal/mol)
| Interaction Type | Dimer | Interaction Energy rsc.org | Dissociation Energy rsc.org |
|---|---|---|---|
| Hydrogen Bond | FOH···OH₂ | -5.62 | |
| Hydrogen Bond | ClOH···OH₂ | -5.56 | |
| Hydrogen Bond | BrOH···OH₂ | -4.97 | |
| Halogen Bond | HOCl···OH₂ | -1.71 | |
| Halogen Bond | HOBr···OH₂ | -3.03 |
Energies calculated at the CCSD(T)/aug-cc-pVTZ level of theory. A stable HOF···OH₂ halogen-bonded dimer was not located.
Finally, density-functional theory (DFT) calculations on the breakdown of hypohalous acids suggest a common, energetically favorable pathway is the liberation of atomic oxygen (ATOX) and the corresponding hydrohalic acid. biorxiv.org This contrasts with the much less favorable pathway of forming a halide cation and a hydroxide (B78521) ion. biorxiv.org
Advanced Spectroscopic Characterization of Hypofluorous Acid
Infrared and Raman Spectroscopic Analysis of Hypofluorous Acid and its Complexes.nih.gov
Infrared (IR) and Raman spectroscopy are powerful tools for investigating the molecular vibrations of this compound and its complexes. nih.gov These techniques are sensitive to changes in bond strength and molecular geometry, making them ideal for studying the effects of complexation and hydrogen bonding.
The vibrational spectrum of this compound is characterized by distinct modes corresponding to the stretching and bending of its bonds. The fundamental vibrational frequencies of HOF have been a subject of both experimental and theoretical studies. High-level ab initio calculations have been employed to predict the vibrational frequencies and to aid in the assignment of experimentally observed bands. researchgate.net Anharmonicity is a significant factor, particularly for the high-frequency O-H and O-F stretching vibrations, which can be downshifted by as much as 200 cm⁻¹ from their harmonic counterparts. rsc.org
The formation of complexes with other molecules, such as water, leads to noticeable perturbations in the vibrational spectrum of HOF. researchgate.net These shifts in vibrational frequencies provide valuable information about the nature and strength of the intermolecular interactions. For instance, the stretching frequency of a bond involved in a hydrogen bond will typically shift to a lower wavenumber (a red shift), and its intensity in the IR spectrum often increases. researchgate.net The study of these perturbations is crucial for understanding the reactivity of this compound in different environments.
Table 1: Calculated Vibrational Frequencies (cm⁻¹) of this compound
| Mode | Description | Harmonic Frequency (cm⁻¹) | Anharmonic Frequency (cm⁻¹) |
|---|---|---|---|
| ν₁ | O-H Stretch | 3789 | 3589 |
| ν₂ | H-O-F Bend | 1359 | 1329 |
| ν₃ | O-F Stretch | 886 | 884 |
Data sourced from theoretical calculations and may vary based on the level of theory and basis set used. researchgate.netrsc.org
Vibrational spectroscopy is particularly well-suited for characterizing hydrogen bonds involving this compound. lmaleidykla.lt The formation of a hydrogen bond, such as HOF···H₂O, results in predictable changes in the IR and Raman spectra. The O-H stretching band of the molecule acting as the hydrogen bond donor undergoes a characteristic red shift and significant broadening. rsc.org
The strength of the hydrogen bond can be correlated with the magnitude of this frequency shift. aps.org Quantitative analysis of the spectral changes, often aided by computational modeling, allows for the determination of the energies and geometries of these hydrogen-bonded complexes. rsc.org This information is vital for understanding the role of this compound as both a hydrogen bond donor and acceptor in chemical and biological systems.
Vibrational Mode Assignments and Perturbations
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation.d-nb.info
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For fluorine-containing compounds like this compound, ¹⁹F NMR is especially powerful.
¹⁹F NMR spectroscopy is highly sensitive to the local chemical environment of the fluorine nucleus. nih.gov This sensitivity makes it an excellent technique for studying the formation of complexes between this compound and other molecules. bioline.org.br The chemical shift of the ¹⁹F nucleus in HOF can change significantly upon complexation, providing a direct probe of the interaction. lcms.cz
By monitoring the changes in the ¹⁹F chemical shift as a function of the concentration of a binding partner, it is possible to determine the stoichiometry and formation constants of the resulting complexes. bioline.org.br This approach has been widely used to study host-guest interactions and provides quantitative data on the thermodynamics of complex formation. bioline.org.br Furthermore, the analysis of coupling constants, such as ¹hJNH···F⁻, can provide direct evidence and quantification of hydrogen bond strength in complexes. acs.org
While ¹⁹F NMR is ideal for probing the fluorine environment, ¹H and ¹³C NMR spectroscopy are crucial for characterizing the organic products of reactions involving this compound. mdpi.com These techniques provide detailed information about the carbon and proton framework of molecules. nih.gov
In the context of reactions where this compound acts as an electrophilic fluorinating or oxidizing agent, ¹H and ¹³C NMR are used to identify the structure of the resulting products. conicet.gov.ar By analyzing the chemical shifts, coupling constants, and integration of the signals, the exact molecular structure of the products can be determined. libretexts.orgresearchgate.net This is essential for understanding the reaction mechanisms and the regioselectivity and stereoselectivity of the transformations.
Table 2: Representative NMR Chemical Shift Ranges for Functional Groups Relevant to HOF Reactions
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
|---|---|---|
| ¹H | Aliphatic C-H | 0.5 - 2.0 |
| ¹H | C-H adjacent to F | 4.0 - 5.0 |
| ¹H | C-H adjacent to O | 3.0 - 4.0 |
| ¹³C | Aliphatic C | 10 - 50 |
| ¹³C | C-F | 70 - 120 |
| ¹³C | C-O | 50 - 90 |
| ¹⁹F | C-F | -150 to -250 |
Note: Chemical shifts are highly dependent on the specific molecular structure and solvent. lcms.czlibretexts.org
19F NMR Applications for Complexation Studies
Mass Spectrometric (MS) Identification of this compound and Reaction Intermediates.researchgate.netpurdue.edu
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of molecules by measuring their mass-to-charge ratio. purdue.edu It is particularly valuable for identifying transient species, such as reaction intermediates, that may be difficult to detect by other methods. acs.org
In the study of this compound, mass spectrometry can be used to confirm the presence of the molecule and to identify the products of its reactions. nih.gov By coupling MS with a separation technique like gas or liquid chromatography (GC-MS or LC-MS), complex mixtures of reaction products can be analyzed. purdue.edu
Furthermore, online mass spectrometry techniques allow for the real-time monitoring of reactions, providing insights into the reaction kinetics and the observation of short-lived intermediates. acs.org This has been instrumental in elucidating the mechanisms of complex reactions, including those involving highly reactive species. acs.orgaip.org Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their fragments analyzed, can provide detailed structural information about the identified compounds. purdue.edu
Applications of Hypofluorous Acid in Advanced Organic Synthesis
Stereoselective and Regioselective Epoxidation Reactions
The HOF•CH3CN complex is an exceptionally potent oxygen transfer agent, capable of epoxidizing a wide variety of olefins with high efficiency. nih.govresearchgate.net These reactions are often characterized by high degrees of stereoselectivity and regioselectivity, making this reagent a valuable tool for the synthesis of complex molecules.
A reaction is stereoselective when it preferentially forms one stereoisomer over another. masterorganicchemistry.com In the context of epoxidation, this means that the spatial arrangement of atoms in the starting alkene influences the stereochemistry of the resulting epoxide. libretexts.orgRegioselectivity , on the other hand, refers to the preference for reaction at one site over another in a molecule with multiple reactive sites. masterorganicchemistry.com For example, in a molecule with two double bonds, a regioselective epoxidation would favor the formation of an epoxide at one specific double bond.
Epoxidation of Electron-Deficient Olefins
One of the most significant advantages of HOF•CH3CN is its ability to epoxidize electron-deficient olefins, which are notoriously unreactive towards traditional epoxidizing agents like meta-chloroperoxybenzoic acid (mCPBA). nih.govresearchgate.netmdpi.com The electrophilic character of the oxygen atom in HOF•CH3CN allows it to readily attack the electron-poor double bond. nih.gov
This capability is particularly valuable for the synthesis of fluorinated epoxides, which are important building blocks in materials science. For instance, 3,3,4,4,5,5,6,6,6-nonafluorohexene, an electron-deficient olefin, could not be epoxidized using standard methods. However, treatment with HOF•CH3CN successfully yielded the corresponding epoxide. researchgate.netmdpi.com
The reagent has also been successfully employed for the epoxidation of other challenging substrates, including tetra-substituted and sterically hindered olefins. nih.govmdpi.com For example, 4-(ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enone and 5-(2-adamantylidene)-2,2-dimethyldicarboxylate, which were previously resistant to epoxidation, were converted to their respective epoxides in high yields using HOF•CH3CN. nih.govmdpi.com
The epoxidation of olefins containing free carboxylic acids, which can be problematic with other reagents due to solubility issues, is also efficiently achieved with HOF•CH3CN in an aqueous acetonitrile (B52724) medium. nih.govmdpi.com
Table 1: Examples of Epoxidation of Electron-Deficient Olefins with HOF•CH3CN
| Olefin Substrate | Product | Yield (%) | Reference |
| 3,3,4,4,5,5,6,6,6-Nonafluorohexene | Corresponding Epoxide | - | researchgate.netmdpi.com |
| 4-(Ethoxycarbonyl)-2-ethyl-3-methylcyclohex-2-enone | Corresponding Epoxide | 85 | nih.govmdpi.com |
| 5-(2-Adamantylidene)-2,2-dimethyldicarboxylate | Corresponding Epoxide | 93 | nih.govmdpi.com |
| Δ¹⁰-Undecanoic acid | Corresponding Epoxide | - | nih.govmdpi.com |
Yields are as reported in the cited literature. A dash (-) indicates that the specific yield was not mentioned in the provided search results.
Mechanistic Aspects of Olefin Epoxidation by HOF•CH3CN
The mechanism of olefin epoxidation by HOF•CH3CN is a subject of ongoing research, with theoretical studies providing significant insights. The reaction is understood to proceed via an electrophilic attack of the oxygen atom of HOF on the carbon-carbon double bond of the olefin. nih.gov
Theoretical calculations suggest that the reaction is facilitated by the formation of a cyclic complex involving the substrate and two molecules of HOF. nih.gov This H-bond-assisted catalysis lowers the activation energy of the process, making the oxidation more favorable. nih.gov The role of acetonitrile as a solvent is also considered in these models, influencing the reaction environment. nih.govacs.org
The reaction is believed to be concerted, meaning that the new carbon-oxygen bonds are formed simultaneously as the double bond breaks. libretexts.org This is supported by the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org For instance, the epoxidation of a cis-alkene yields a cis-epoxide. libretexts.org
The mechanism can have characteristics of both SN1 and SN2 reactions depending on the substitution pattern of the epoxide. libretexts.org In acidic conditions, the reaction can proceed with substantial SN1 character, with the nucleophile attacking the more substituted carbon. libretexts.org Under basic or neutral conditions, an SN2-like mechanism is favored, with the nucleophile attacking the less sterically hindered carbon. libretexts.org
Oxidation Reactions of Nitrogen-Containing Organic Substrates
Hypofluorous acid complexed with acetonitrile is a highly effective reagent for the oxidation of a variety of nitrogen-containing organic compounds. google.comnih.gov This includes the conversion of amines and azides to nitro compounds, as well as the formation of poly-NO derivatives. google.comnih.gov
Conversion of Amines to Nitro Compounds
The HOF•CH3CN reagent provides a mild and efficient method for the oxidation of both aliphatic and aromatic amines to their corresponding nitro compounds. google.comnih.govacs.org This transformation is often challenging, with traditional methods requiring harsh conditions that can lead to side reactions and decomposition of the starting material. nih.gov
With HOF•CH3CN, the oxidation of amines proceeds rapidly at or below room temperature, often providing high yields of the desired nitro compounds. nih.govacs.org The process is general for a wide range of amines, including those with electron-donating or electron-withdrawing substituents on an aromatic ring. google.comnih.gov For example, phenylamine and pentafluorophenylamine have been successfully oxidized to nitrobenzene (B124822) and pentafluoronitrobenzene, respectively. google.com
The oxidation of amino acids to α-nitro acids is another important application. nih.govacs.org This reaction proceeds with high yields and short reaction times under mild conditions, preserving the integrity of the amino acid backbone. nih.gov For instance, methyl tyrosine was converted to methyl 2-nitro-3-(4-phenol)-propionate in 95% yield within 5 minutes at room temperature. nih.gov
Table 2: Examples of Amine Oxidation to Nitro Compounds with HOF•CH3CN
| Amine Substrate | Product | Yield (%) | Reference |
| Phenylamine | Nitrobenzene | 68 | google.com |
| Pentafluorophenylamine | Pentafluoronitrobenzene | 35 | google.com |
| Methyl Tyrosine | Methyl 2-nitro-3-(4-phenol)-propionate | 95 | nih.gov |
Yields are as reported in the cited literature.
Oxidation of Azides to Nitro Derivatives
The conversion of azides to nitro compounds is a valuable transformation in organic synthesis, and HOF•CH3CN has proven to be an exceptionally effective reagent for this purpose. google.comnih.govresearchgate.netmdpi.com The reaction is typically very fast, often completing in seconds at low temperatures, and provides high yields of the nitro derivatives. nih.gov
This method has been successfully applied to a variety of alkyl azides, such as 1-azidoadamantane, 1-azidodecane, and α-azido acetophenone, which were converted to their corresponding nitro compounds in yields of around 90%. nih.gov
The proposed mechanism involves the reaction of the HOF•CH3CN reagent at the nitrogen of the C-N bond of the azide (B81097) to form an ion pair. researchgate.net This is followed by the elimination of molecular nitrogen and hydrogen fluoride (B91410) to generate a nitroso intermediate, which then tautomerizes to an oxime. researchgate.net A second molecule of the reagent then oxidizes the oxime to the final nitro compound. researchgate.net
Formation of Poly-NO Derivatives
The HOF•CH3CN complex has also been utilized in the synthesis of five-membered cyclic poly-NO derivatives. nih.gov Many of these compounds are of interest as potential high-energy materials. nih.govnih.gov The powerful oxidizing nature of the reagent enables the introduction of multiple nitro and N-oxide functionalities into a single molecule, leading to the formation of these energetic structures. nih.gov The ability to attach oxygen atoms to most tertiary nitrogen atoms, including those in certain aromatic systems that were previously inaccessible, is a key aspect of this application. nih.govnih.gov
Oxidation Reactions of Sulfur and Phosphorus-Containing Organic Substrates
This compound, particularly when complexed with acetonitrile (HOF·CH₃CN), has emerged as a powerful and highly efficient reagent for the oxidation of organosulfur and organophosphorus compounds. nih.govacs.orgthieme-connect.com Its strong electrophilic oxygen-transfer capability allows for rapid and high-yield transformations under mild conditions, often succeeding where other oxidants fail. nih.govacs.org
Oxidation of Phosphines and Phosphites
The this compound-acetonitrile complex is also a mild, rapid, and effective agent for the oxidation of various phosphorus(III) compounds. researchgate.netresearchgate.net It efficiently converts a wide range of phosphines, phosphites, and phosphinites into their corresponding phosphine (B1218219) oxides, phosphates, and phosphinates in high yields. nih.govresearchgate.net This transformation is valuable in various areas of chemistry, including the synthesis of ligands for catalysis and materials science. researchgate.net
The reaction proceeds smoothly under mild conditions, often completing within minutes. researchgate.net The electrophilic oxygen of the HOF·CH₃CN complex readily attacks the nucleophilic phosphorus atom, leading to the formation of the pentavalent phosphorus product. thieme-connect.com This method provides a clear and efficient pathway for oxygen atom transfer to phosphorus(III) centers. researchgate.net
Table 2: Oxidation of Organophosphorus(III) Compounds with HOF·CH₃CN
| Substrate | Product | Yield (%) | Reference |
|---|---|---|---|
| Triphenylphosphine | Triphenylphosphine oxide | Up to 99% | researchgate.net |
| Various Phosphites | Corresponding Phosphates | High | researchgate.netresearchgate.net |
| Various Phosphinites | Corresponding Phosphinates | High | researchgate.netresearchgate.net |
Hydroxylation and Alpha-Carbon Oxidation
This compound complexed with acetonitrile is a potent reagent for the hydroxylation of C-H bonds and the oxidation of carbon atoms alpha to oxygen functionalities. nih.govthieme-connect.com Its unique reactivity stems from the highly electrophilic nature of its oxygen atom, enabling reactions that are often difficult to achieve with other oxidants. nih.gov
Hydroxylation of Alkanes
A remarkable application of HOF·CH₃CN is the hydroxylation of non-activated C-H bonds in alkanes. acs.org The strong electrophilic oxygen atom of the complex can attack relatively electron-rich tertiary C-H bonds. nih.gov This electrophilic substitution proceeds with complete retention of configuration, a significant feature for stereospecific synthesis. nih.gov For instance, the oxidation of trans-decalin and cis-decalin with HOF·CH₃CN yields the corresponding trans- and cis-9-decalol with high efficiency. nih.gov This method has also been successfully applied to the synthesis of 1-adamantanol. nih.gov The reaction mechanism is thought to involve the formation of a non-classical carbonium ion intermediate. nih.gov
Oxidation of Alcohols and Ethers to Ketones
HOF·CH₃CN serves as an efficient metal-free oxidant for converting alcohols and ethers into ketones. nih.govacs.org Secondary alcohols are readily oxidized to the corresponding ketones in high yields and short reaction times. nih.gov For example, 4-tert-butylcyclohexanol (B146172) is converted to 4-tert-butylcyclohexanone (B146137) in 80% yield within 10 minutes. nih.gov
Ethers are also susceptible to oxidation by HOF·CH₃CN. The reaction mechanism is believed to involve the attraction of the electrophilic oxygen of the reagent to the C-H bond with the highest electron density, which in the case of an ether is the hydrogen alpha to the ether oxygen. nih.gov This leads to the formation of a ketone or aldehyde. For example, the oxidation of both endo- and exo-2-norborneol methyl ethers demonstrates this reactivity. nih.gov
Baeyer–Villiger Oxidation Analogues
Ketones, while less reactive than alcohols towards HOF·CH₃CN, can undergo further oxidation to esters when treated with an excess of the reagent over longer reaction times (2-4 hours). nih.gov This transformation is analogous to the well-known Baeyer-Villiger oxidation. nih.govresearchgate.net The reaction is thought to proceed through a dioxirane-like intermediate, which aligns with the original mechanism proposed by Baeyer and Villiger for peracid-mediated oxidations. nih.gov This application of this compound provides further evidence for the classical Baeyer-Villiger mechanism and offers a potent method for the conversion of ketones to esters. nih.gov
Table 3: Oxidation of Alcohols, Ethers, and Ketones with HOF·CH₃CN
| Substrate | Product | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | Alcohol Oxidation | 80% | nih.gov |
| endo-2-Norborneol methyl ether | Norcamphor | Ether Oxidation | High | nih.gov |
| Various Ketones | Corresponding Esters | Baeyer-Villiger Analogue | Varies | nih.gov |
Isotopic Labeling Applications (e.g., ¹⁷O, ¹⁸O)
The unique reactivity of this compound, particularly its ability to act as an electrophilic oxygen donor, has been harnessed for isotopic labeling studies in organic synthesis. The incorporation of heavy oxygen isotopes, such as ¹⁷O and ¹⁸O, into organic molecules is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and as probes in various analytical techniques. This compound and its complexes provide a valuable route for the synthesis of such labeled compounds.
¹⁷O Labeling Applications
Based on a comprehensive review of scientific literature, the use of ¹⁷O-labeled this compound (H¹⁷OF) for isotopic labeling applications in advanced organic synthesis is not well-documented. While ¹⁷O NMR spectroscopy is a significant analytical technique for which various ¹⁷O-enrichment methods exist, the application of this compound for this specific purpose has not been detailed in available research findings.
¹⁸O Labeling Applications
In contrast, the use of ¹⁸O-labeled this compound, typically as its acetonitrile complex (H¹⁸OF·CH₃CN), is a well-established and efficient method for the synthesis of ¹⁸O-labeled alcohols from boronic acids. This method is noted for its mild reaction conditions, rapid execution, and high yields.
The H¹⁸OF·CH₃CN reagent is conveniently prepared in situ by passing fluorine gas (F₂) through a solution of acetonitrile (CH₃CN) containing ¹⁸O-labeled water (H₂¹⁸O). This makes H₂¹⁸O, a readily available source of the isotope, the origin of the heavy oxygen atom in the final alcohol product. The reaction with both aromatic and aliphatic boronic acids proceeds smoothly at room temperature, often completing within minutes to yield the corresponding ¹⁸O-labeled alcohols. researchgate.netnsf.govresearchgate.net
A significant advantage of this method is the stability of the incorporated isotope. Research has shown that even under the somewhat acidic conditions of the reaction, where hydrofluoric acid (HF) is produced, the newly formed hydroxylic ¹⁸O is not exchanged with the common ¹⁶O isotope present in the atmosphere or from residual water. This ensures high isotopic enrichment in the final product. researchgate.net The versatility of this method has been demonstrated with a wide range of boronic acids, showcasing its broad applicability in synthesizing valuable ¹⁸O-labeled biological probes. mdpi.com
Research Findings on the Synthesis of ¹⁸O-Labeled Alcohols from Boronic Acids using H¹⁸OF·CH₃CN
The hydroxylation of various arylboronic acids with HOF·CH₃CN has been shown to proceed in almost quantitative yields. When the reaction is performed with the ¹⁸O-labeled reagent, the corresponding ¹⁸O-labeled phenols are produced with identical high yields and significant isotopic enrichment. researchgate.net
| Substrate (Arylboronic Acid) | Product (¹⁸O-Labeled Phenol) | Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | [¹⁸O]Phenol | 95 | researchgate.net |
| 4-Methylphenylboronic acid | [¹⁸O]p-Cresol | >95 | researchgate.net |
| 4-Methoxyphenylboronic acid | [¹⁸O]4-Methoxyphenol | >95 | researchgate.net |
| 4-Chlorophenylboronic acid | [¹⁸O]4-Chlorophenol | 92 | researchgate.net |
| 4-Nitrophenylboronic acid | [¹⁸O]4-Nitrophenol | 90 | researchgate.net |
| 3-Methoxyphenylboronic acid | [¹⁸O]3-Methoxyphenol | 93 | researchgate.net |
| 2-Naphthylboronic acid | [¹⁸O]2-Naphthol | >95 | researchgate.net |
| 4-Biphenylboronic acid | [¹⁸O]4-Hydroxybiphenyl | >95 | researchgate.net |
| 4-Formylphenylboronic acid | [¹⁸O]4-Hydroxybenzaldehyde | >95 | researchgate.net |
| 3,5-Dimethylphenylboronic acid | [¹⁸O]3,5-Dimethylphenol | 90 | researchgate.net |
Environmental Considerations in Hypofluorous Acid Chemistry
Formation Pathways in Aqueous Media
Hypofluorous acid is primarily formed through the reaction of fluorine gas (F₂) with water (H₂O). brainly.com This process can be represented by the following chemical equation:
F₂ + H₂O → HOF + HF wikipedia.org
This reaction is notable as it is catalyzed by water itself. wikipedia.org In a laboratory setting, pure this compound can be isolated by passing fluorine gas over ice at a very low temperature of -40 °C and then quickly condensing the resulting HOF gas. wikipedia.org
In aqueous solutions, this compound is considered an intermediate in the oxidation of water by fluorine, a reaction that can also produce hydrogen fluoride (B91410) (HF), oxygen, hydrogen peroxide (H₂O₂), and ozone (O₃). wikipedia.orgosti.gov The formation of HOF in aqueous media is often performed in situ for immediate use in chemical synthesis. A well-known example is the preparation of Rozen's reagent, a solution of this compound in acetonitrile (B52724), which is generated by passing fluorine through a mixture of water and acetonitrile. wikipedia.orggoogle.com
The reaction between fluorine and water is a key pathway for the generation of this compound in aqueous environments. osti.gov
Table 1: Formation Reaction of this compound in Aqueous Media
| Reactants | Products | Conditions |
| Fluorine (F₂) | This compound (HOF) | Reaction with water (liquid or ice) wikipedia.orgbrainly.com |
| Water (H₂O) | Hydrogen fluoride (HF) | Catalyzed by water wikipedia.org |
Transient Nature and Reactivity in Environmental Analogues
This compound is characterized by its extreme instability, which dictates its transient existence in any environmental system. It is a highly unstable compound that readily decomposes at temperatures above -40°C. brainly.com At room temperature, it is explosive, breaking down into hydrogen fluoride and oxygen: wikipedia.org
2HOF → 2HF + O₂
This inherent instability means that this compound cannot persist in the environment for any significant length of time. Its chemistry in environmental analogues—systems that mimic natural environmental conditions—is therefore one of a fleeting, highly reactive intermediate. copernicus.org
The high reactivity of this compound stems from the oxygen atom having an oxidation state of 0, making it a powerful electrophile and a potent oxidizing agent. wikipedia.orggoogle.com This enables it to react with a wide range of organic and inorganic compounds. In an environmental context, any HOF formed would be expected to react instantaneously with surrounding water molecules, organic matter, or other dissolved species, precluding its accumulation or transport. Its role would be that of a highly reactive, short-lived species driving rapid oxidative transformations.
Distinctive Chemical Behavior in Comparison to Other Hypohalous Acids Relevant to Environmental Research
The chemical behavior of this compound is markedly different from that of the other hypohalous acids—hypochlorous acid (HOCl), hypobromous acid (HOBr), and hypoiodous acid (HOI)—which have significant roles in environmental processes such as water disinfection and atmospheric chemistry. wikipedia.orgnevoainc.comusda.gov
The fundamental distinction lies in the electronic structure. In HOCl, HOBr, and HOI, the halogen atom carries a formal +1 oxidation state and is the primary oxidizing center. In stark contrast, the oxygen atom in HOF has a formal oxidation state of 0, making it the electrophilic and oxidizing site. wikipedia.org This is due to fluorine's higher electronegativity compared to oxygen. This unique configuration governs its distinct reactivity. wikipedia.org
While other hypohalous acids are known to act as disinfectants in water treatment by oxidizing and halogenating microbial components, this compound's extreme and non-selective reactivity, along with its instability, makes it unsuitable for such applications. wikipedia.org Furthermore, other hypohalous acids are weak acids that can exist in equilibrium with their conjugate bases (hypohalites) in aqueous solutions. wikipedia.orgwikipedia.org For instance, hypochlorous acid has a pKa of about 7.53. wikipedia.org In contrast, this compound does not ionize in water; it reacts with it instead. brainly.comresearchgate.net
Table 2: Comparison of this compound with Other Hypohalous Acids
| Property | This compound (HOF) | Hypochlorous Acid (HOCl) | Hypobromous Acid (HOBr) | Hypoiodous Acid (HOI) |
| Oxidizing Atom | Oxygen (Oxidation State: 0) wikipedia.org | Chlorine (Oxidation State: +1) wikipedia.org | Bromine (Oxidation State: +1) | Iodine (Oxidation State: +1) |
| Stability | Explosive at room temp.; decomposes above -40°C wikipedia.orgbrainly.com | Unstable, but can exist in aqueous solution wikipedia.orgwikipedia.org | Unstable, exists in aqueous solution wikipedia.org | Least stable, exists in aqueous solution wikipedia.org |
| Acidity (pKa) | Does not ionize in water brainly.comresearchgate.net | ~7.53 wikipedia.org | ~8.65 wikipedia.orgnih.gov | ~10.6 wikipedia.org |
| Environmental Role | Transient, highly reactive intermediate wikipedia.org | Water disinfectant, atmospheric oxidant nevoainc.comusda.gov | Water disinfectant, involved in atmospheric chemistry wikipedia.orgnih.gov | Less common, involved in atmospheric chemistry |
Advanced Analytical Methods for Hypofluorous Acid Detection
Spectrophotometric and Spectroscopic Approaches for Trace Analysis
Spectroscopic methods, which probe the interaction of electromagnetic radiation with matter, are powerful tools for identifying and quantifying HOF, even at trace levels. These techniques can provide structural information and are often non-destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy has been successfully used to characterize HOF. Studies of liquid HOF at low temperatures have measured the chemical shifts for both proton (¹H) and fluorine-¹⁹ (¹⁹F) nuclei. These measurements provide insight into the molecule's electronic structure, indicating significant charge separation. mdpi.com
Table 1: NMR Chemical Shifts for Liquid Hypofluorous Acid
| Nucleus | Chemical Shift (ppm) | Reference Compound |
| Proton (¹H) | -13.5 | Tetramethylsilane (TMS) |
| Fluorine (¹⁹F) | -185.5 | CCl₃F |
This table is generated based on data from foundational NMR studies of this compound.
Vibrational and Photoelectron Spectroscopy offer further avenues for detection. Theoretical and experimental studies have explored the vibrational spectra (infrared and Raman) of HOF, which are determined by its fundamental bending and stretching modes. tandfonline.comresearchgate.netgoogle.com These spectral fingerprints are unique to the molecule's structure. Photoelectron spectroscopy, which measures the energy of electrons ejected upon ionization, has also been applied to HOF, providing data on its ionization energy. nih.gov
Other advanced spectroscopic techniques show promise for HOF detection based on their successful application to other reactive trace gases:
UV-Vis Spectroscopy : While direct UV-Vis spectra for HOF are not widely reported in the search results, this technique is commonly used to study related species. For instance, it can monitor reactions involving HOF by observing the change in absorbance of a reactant or product.
Photoacoustic Spectroscopy (PAS) : This technique measures the sound waves generated when a gas absorbs modulated light from a laser. PAS, particularly with quantum cascade lasers, is extremely sensitive for trace gas detection and could be adapted for HOF monitoring. nih.govacs.org
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry for separating components of a mixture. However, the direct analysis of HOF by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) is exceptionally challenging due to its extreme reactivity and thermal instability, which can cause it to decompose within the chromatographic system. core.ac.ukresearchgate.net
Therefore, chromatographic analysis of HOF would likely rely on indirect methods or derivatization.
Derivatization : This involves reacting HOF with a specific reagent to produce a more stable, less reactive compound (a derivative) that can be easily separated and quantified using standard GC or HPLC methods. thieme-connect.descience.gov The concentration of the derivative would then be stoichiometrically related to the original concentration of HOF.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for separating non-volatile compounds. acemap.inforesearchgate.netgoogle.com For fluorinated compounds, reverse-phase HPLC is often employed, where the choice of column (e.g., C8 or C18) and a suitable mobile phase (e.g., an aqueous buffer with acetonitrile) is critical for achieving separation. researchgate.net
Gas Chromatography (GC) : GC is ideal for separating volatile compounds. core.ac.ukgoogle.com For indirect HOF analysis, a volatile derivative would be injected into the instrument, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. researchgate.net
Table 2: Chromatographic Principles and Considerations for Indirect HOF Analysis
| Technique | Principle | Key Considerations for HOF (via Derivatization) |
| HPLC | Separation based on partitioning of analyte between a liquid mobile phase and a solid stationary phase. | The derivative must be soluble in the mobile phase and stable under analysis conditions. Reverse-phase columns are common for polar analytes. |
| GC | Separation based on partitioning of a volatile analyte between a gaseous mobile phase and a liquid/solid stationary phase. | The derivative must be volatile and thermally stable. Column choice depends on the derivative's polarity. |
This table summarizes the main chromatographic techniques and how they could be adapted for the analysis of a highly reactive compound like HOF.
Mass Spectrometry for Speciation and Isotopic Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing highly specific and sensitive detection. It is invaluable for identifying unknown compounds, determining isotopic composition, and quantifying known materials.
Direct Mass Analysis and Speciation : Early studies successfully identified HOF by directly sampling it into a mass spectrometer, observing a peak at a mass-to-charge ratio (m/z) of 36. mdpi.com Modern MS is often coupled with a separation technique like GC or HPLC (GC-MS or HPLC-MS). This "hyphenated" approach allows for the separation of complex mixtures before detection, which is essential for speciation—identifying and quantifying the specific chemical form of an element. nih.govresearchgate.net For instance, pyrolysis GC-MS has been used to study the thermal decomposition of perfluorinated compounds, where HOF was identified as a potential elimination product. nih.gov
Isotopic Analysis : Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of MS that measures the relative abundance of isotopes in a sample with extremely high precision. science.govstanford.eduresearchgate.net By analyzing the isotopic signature of HOF (e.g., the ratio of ¹⁸O to ¹⁶O or ²H to ¹H), scientists can gain insights into its origin and the chemical pathways through which it was formed. stanford.edu This is particularly useful in atmospheric and environmental chemistry to trace the sources and sinks of reactive species. While direct IRMS of HOF is not detailed in the search results, the technique is widely applied to study related compounds and chemical cycles. researchgate.netresearchgate.net
Table 3: Mass Spectrometry Techniques for this compound Analysis
| Technique | Analyte Form | Information Provided | Application to HOF |
| Mass Spectrometry (MS) | Gas-phase ions | Molecular weight and fragmentation pattern | Direct detection and identification. mdpi.com |
| GC-MS / HPLC-MS | Volatile/Soluble derivatives | Separation and identification of specific compounds in a mixture | Speciation and quantification of HOF derivatives in complex samples. nih.gov |
| Isotope Ratio MS (IRMS) | Purified gas (e.g., H₂, CO₂) from analyte | High-precision isotopic ratios (e.g., δ¹⁸O, δ²H) | Tracing formation pathways and environmental fate. stanford.eduresearchgate.net |
This table outlines various mass spectrometry methods and their specific applications in the detection and characterization of this compound.
Q & A
Q. How is hypofluorous acid synthesized in laboratory settings?
HOF is synthesized by reacting gaseous fluorine (F₂) with ice (H₂O) at temperatures below -40°C. The reaction occurs in a vacuum system to minimize decomposition:
Key steps include:
- Maintaining cryogenic conditions (-40°C to -117°C) to stabilize HOF.
- Rapid condensation of gaseous HOF using liquid nitrogen traps.
- Use of inert materials (e.g., Teflon-lined apparatus) to prevent corrosion .
Q. What analytical techniques are used to characterize HOF’s structure and stability?
- X-ray crystallography : Resolves solid-state structure, revealing a bent geometry (H–O–F angle: 101°) with O–H and O–F bond lengths of 96.4 pm and 144.2 pm, respectively .
- Gas-phase spectroscopy : Infrared (IR) and photoelectron spectroscopy (PES) confirm vibrational modes and ionization energy (IE = 12.71 eV) .
- Thermogravimetric analysis (TGA) : Monitors decomposition kinetics, showing rapid breakdown above -40°C into HF and O₂ .
Q. Why is HOF highly unstable at ambient temperatures?
HOF’s instability arises from its low bond dissociation energy (O–F: 46 kcal/mol) and exothermic decomposition pathway:
Decomposition is accelerated by heat, light, or trace impurities .
Advanced Research Questions
Q. How can computational methods model HOF’s electronic structure and reactivity?
- Basis sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) for density functional theory (DFT) calculations to account for electron correlation effects .
- Validation : Compare computed bond angles and thermodynamic properties (e.g., ) with experimental data from NIST .
- Reactivity studies : Simulate HOF’s interactions with organic substrates to predict oxidative pathways .
Q. How can contradictions in reported HOF bond angles (solid vs. gas phase) be resolved?
Discrepancies (e.g., 101° in solid vs. 97.2° in gas phase) arise from intermolecular hydrogen bonding in the solid state. To address this:
- Perform neutron diffraction studies to refine solid-state H-bonding networks.
- Use high-resolution rotational spectroscopy for gas-phase geometry validation .
Q. What methodologies are recommended for studying HOF’s oxidative mechanisms in organic synthesis?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect intermediate species.
- In situ NMR/Raman spectroscopy : Monitor reactions in cryogenic solvents (e.g., CH₃CN at -40°C) to stabilize transient intermediates .
Q. What safety protocols are critical for handling HOF in experimental settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
